![molecular formula C28H26FN5OS B2878520 5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-23-9](/img/structure/B2878520.png)

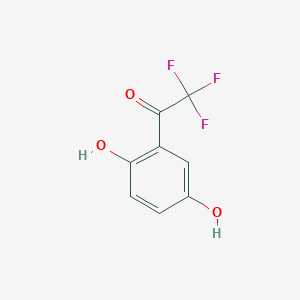

5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

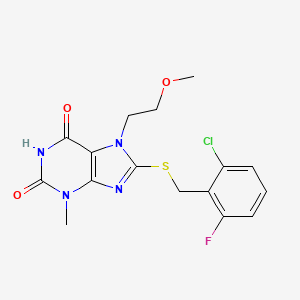

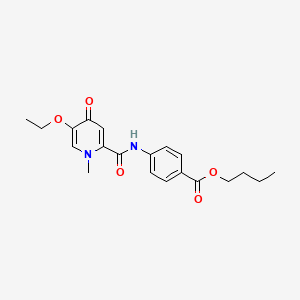

This compound is a complex organic molecule that likely contains a benzhydrylpiperazine moiety, a fluorophenyl group, and a thiazolotriazole group . These types of compounds are often synthesized for research purposes, particularly in the field of medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of various intermediate compounds . For instance, a similar compound, 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, is synthesized using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

This compound has been studied for its role as an inhibitor of human carbonic anhydrases (hCAs), which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . The inhibition of hCAs has therapeutic potential in treating conditions like glaucoma, epilepsy, and altitude sickness.

Neurological Applications

The presence of the benzhydrylpiperazine moiety suggests that this compound could interact with brain-associated hCA isoforms, such as hCA VII, which is involved in neuronal excitation and GABAergic transmission . This could have implications for the development of treatments for neuropathic pain and possibly other neurological disorders.

Selective Enzyme Inhibition

The compound’s ability to form stable complexes with certain hCA isoforms while showing different interaction patterns with others points to its potential for selective enzyme inhibition . This selectivity could be harnessed to develop more targeted therapies with fewer side effects.

Drug Development for Substance Use Disorders

Related compounds with the arylpiperazine structure have been evaluated as selective dopamine D3 receptor ligands . This suggests potential applications in the development of treatments for substance use disorders, including cocaine and methamphetamine addiction.

Pharmacokinetic Enhancements

The solubility and bioavailability of therapeutic agents are crucial for drug development. Modifications in the structure of this compound, such as the introduction of functionalized groups, could lead to improved pharmacokinetic properties, making it a valuable candidate for further drug design efforts .

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .

Mode of Action

The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Biochemical Pathways

hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .

Result of Action

The inhibition of hCA VII by this compound could potentially disrupt the bicarbonate gradient in neuronal cells, affecting GABAergic transmission . This could lead to a decrease in neuronal excitation, which may have implications for the control of neuropathic pain .

Propiedades

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN5OS/c29-23-13-11-22(12-14-23)25(26-27(35)34-28(36-26)30-19-31-34)33-17-15-32(16-18-33)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24-25,35H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLWTUCPLYXVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=C(N6C(=NC=N6)S5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)

![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)

![(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2878448.png)

![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)

![N-(5-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2878450.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)